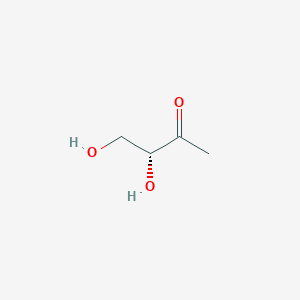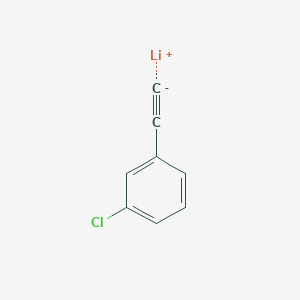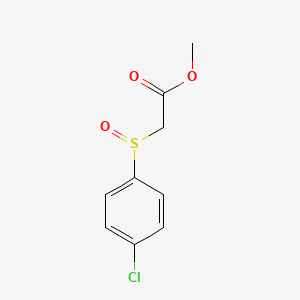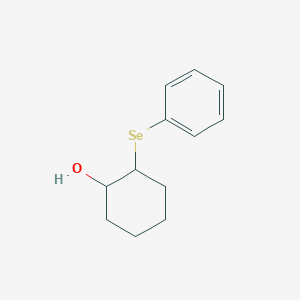
2-Butanone, 3,4-dihydroxy-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 3,4-dihydroxy-, (3R)- is a chiral compound with the molecular formula C4H8O3. It is an important intermediate in various biochemical pathways and is known for its role in the biosynthesis of riboflavin (vitamin B2). The compound is characterized by the presence of two hydroxyl groups and a ketone group, making it a versatile molecule in organic synthesis and biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3,4-dihydroxy-, (3R)- can be achieved through several methods. One common approach involves the enzymatic conversion of D-ribulose-5-phosphate to 3,4-dihydroxy-2-butanone-4-phosphate, followed by dephosphorylation to yield the desired compound . This enzymatic reaction is catalyzed by the enzyme RibB (3,4-dihydroxy-2-butanone 4-phosphate synthase) and requires magnesium ions as cofactors .
Industrial Production Methods
Industrial production of 2-Butanone, 3,4-dihydroxy-, (3R)- typically involves microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to overexpress the RibB enzyme, leading to the efficient production of the compound . The fermentation broth is then subjected to downstream processing, including extraction and purification, to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 3,4-dihydroxy-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products
Oxidation: 3,4-Dioxobutanone or 3,4-dicarboxybutanoic acid.
Reduction: 3,4-dihydroxybutanol.
Substitution: Ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 3,4-dihydroxy-, (3R)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-Butanone, 3,4-dihydroxy-, (3R)- involves its role as a substrate for the enzyme RibB in the riboflavin biosynthesis pathway. The enzyme catalyzes the conversion of D-ribulose-5-phosphate to 3,4-dihydroxy-2-butanone-4-phosphate, which is then further processed to form riboflavin . This pathway is essential for the production of flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are crucial cofactors in various redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-butanone: Similar in structure but lacks the second hydroxyl group.
2,3-Butanediol: Contains two hydroxyl groups but lacks the ketone group.
Ribulose-5-phosphate: A precursor in the biosynthesis pathway but contains a phosphate group.
Uniqueness
2-Butanone, 3,4-dihydroxy-, (3R)- is unique due to its specific role in the riboflavin biosynthesis pathway and its chiral nature, which imparts specific biochemical properties. Its dual hydroxyl and ketone functionalities make it a versatile intermediate in various chemical reactions and industrial applications .
Eigenschaften
CAS-Nummer |
71222-99-6 |
|---|---|
Molekularformel |
C4H8O3 |
Molekulargewicht |
104.10 g/mol |
IUPAC-Name |
(3R)-3,4-dihydroxybutan-2-one |
InChI |
InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h4-5,7H,2H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
SEYLPRWNVFCVRQ-SCSAIBSYSA-N |
Isomerische SMILES |
CC(=O)[C@@H](CO)O |
Kanonische SMILES |
CC(=O)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)


![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)




![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)
![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)

